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Compound of Interest

Compound Name: 2,3-Dihydro-7-azaindole

Cat. No.: B017877

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-7-azaindole, also known as 7-azaindoline, is a heterocyclic scaffold of significant
interest in medicinal chemistry and drug development. Its structural similarity to endogenous
ligands and its capacity for diverse chemical modifications make it a valuable building block for
the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic
properties is fundamental for its identification, characterization, and quality control in research
and manufacturing settings. This technical guide provides an in-depth overview of the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,3-Dihydro-7-
azaindole, complete with detailed experimental protocols and a workflow for spectroscopic
analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 13C NMR, IR,
and MS analyses of 2,3-Dihydro-7-azaindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

7.78 dd 48,15 1 H-6

6.94 d 7.5 1 H-4

6.54 dd 7.5,4.8 1 H-5

3.65 t 84 2 H-2

3.03 t 8.4 2 H-3

13C NMR (Carbon-13) NMR Data

Experimental 13C NMR data for 2,3-Dihydro-7-azaindole is not readily available in the public
domain at the time of this publication. Predicted values based on computational models and
spectral data of analogous structures are provided below for reference. It is strongly
recommended to acquire experimental data for confirmation.

Predicted Chemical Shift (8) ppm Assighment
159.5 C-7a

147.8 C-6

121.3 C-4

114.9 C-5

112.1 C-3a

46.8 C-2

29.5 C-3

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-Dihydro-7-azaindole reveals characteristic absorption bands
corresponding to its functional groups and overall molecular structure.
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Wavenumber (cm~?) Intensity Assignment

3250 - 3150 Medium, Broad N-H Stretch (Pyrrole NH)
3050 - 3000 Medium C-H Stretch (Aromatic)
2950 - 2850 Medium C-H Stretch (Aliphatic CH2)
1610 Strong C=C Stretch (Pyridine Ring)
1580 Strong C=C stretch (Pyridine Ring)
1470 Medium CHz Bending

1430 Medium C-N Stretch

C-H Out-of-plane Bending
780 Strong )
(Aromatic)

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the
fragmentation pattern of 2,3-Dihydro-7-azaindole.

miz Relative Intensity (%) Assighment

121.07 100 [M+H]* (Protonated Molecule)
120.07 95 [M]* (Molecular lon)

93.06 45 [M-HCN]*

66.05 30 [CaHaN]*

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided
below. These protocols are intended to serve as a guide and may require optimization based
on the specific instrumentation and sample characteristics.

NMR Spectroscopy
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Sample Preparation:

e Accurately weigh 5-10 mg of 2,3-Dihydro-7-azaindole.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIls or Dimethyl sulfoxide-ds, DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

e Spectrometer: 400 MHz or higher field strength NMR spectrometer.

e Pulse Program: Standard single-pulse sequence.

e Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

e Number of Scans: 16-64, depending on sample concentration.

e Spectral Width: 0-10 ppm.

e Temperature: 298 K.

13C NMR Acquisition:

e Spectrometer: 100 MHz or higher corresponding 3C frequency.

e Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

e Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

e Number of Scans: 1024 or more, depending on sample concentration.

e Spectral Width: 0-180 ppm.
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e Temperature: 298 K.

Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).
e Phase correct the spectrum manually or automatically.

e Perform baseline correction.

» Calibrate the chemical shift scale using the residual solvent peak as an internal reference
(CDCls: & 7.26 for *H, & 77.16 for 3C; DMSO-ds: 6 2.50 for *H, & 39.52 for 13C).

 Integrate the signals in the *H NMR spectrum.

» Assign peaks based on chemical shifts, coupling constants, and multiplicities. 2D NMR
experiments such as COSY, HSQC, and HMBC can be employed for unambiguous
assignments.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid 2,3-Dihydro-7-azaindole sample directly onto the ATR
crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a single-
reflection ATR accessory.

e Spectral Range: 4000-400 cm™1,

¢ Resolution: 4 cmm1.
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e Number of Scans: 16-32.

e Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Data Processing:

e The instrument software automatically ratios the sample spectrum to the background
spectrum to produce the absorbance or transmittance spectrum.

o Perform baseline correction if necessary.

« ldentify and label the major absorption peaks.

Mass Spectrometry

Sample Preparation:

e Prepare a dilute solution of 2,3-Dihydro-7-azaindole in a suitable solvent compatible with
the ionization source (e.g., methanol or acetonitrile). A typical concentration is 1-10 pg/mL.

» An appropriate matrix may be required for Matrix-Assisted Laser Desorption/lonization
(MALDI) analysis.

Data Acquisition (Electrospray lonization - ESI):

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
« lonization Mode: Positive Electrospray lonization (ESI+).

e Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a
flow rate of 5-10 pL/min.

o Capillary Voltage: 3-4 kV.
o Cone Voltage: 20-40 V.

e Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
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o Desolvation Temperature: 300-350 °C.

e Mass Range: m/z 50-500.

Data Processing:

e Acquire the mass spectrum in full scan mode.

« ldentify the molecular ion peak ([M]*) and the protonated molecule peak ([M+H]*).

e For structural elucidation, perform tandem MS (MS/MS) experiments by isolating the
molecular ion and subjecting it to collision-induced dissociation (CID) to observe the
fragmentation pattern.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as 2,3-Dihydro-7-azaindole.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b017877?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Compound Synthesis & Purification

Synthesis of
2,3-Dihydro-7-azaindole

Purification
(e.g., Chromatography, Recrystallization)

Purity Check
(e.g., HPLC, TLC)

NMR Spectroscopy
(1H’ 13C)

QR Spectroscopya Mass Spectrometry)

Data Interpretation &]Structure Elucidation

Structure Confirmation

Data Archiving & Reporting

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

2,3-Dihydro-7-azaindole.

This guide provides a foundational set of spectroscopic data and methodologies for 2,3-
Dihydro-7-azaindole. Researchers and scientists are encouraged to use this information as a
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reference for their work and to contribute additional experimental data to the scientific
community to further enrich our understanding of this important heterocyclic compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dihydro-7-Azaindole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017877#spectroscopic-data-nmr-ir-ms-of-2-3-
dihydro-7-azaindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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